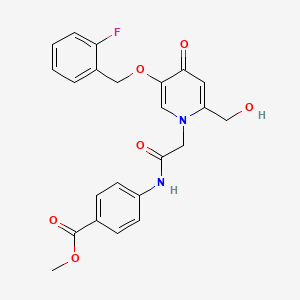

methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O6/c1-31-23(30)15-6-8-17(9-7-15)25-22(29)12-26-11-21(20(28)10-18(26)13-27)32-14-16-4-2-3-5-19(16)24/h2-11,27H,12-14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMHJWREACETNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a substituted pyridine core and is characterized by the following molecular formula:

- Molecular Formula :

- Molecular Weight : 390.4 g/mol

This structure suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.

Synthesis

The synthesis of methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions, including:

- Formation of the pyridine derivative.

- Introduction of the hydroxymethyl and fluorobenzyl substituents.

- Acetylation to yield the final ester product.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, nucleoside analogs have shown significant activity against hepatitis B virus (HBV). In particular, modifications to nucleoside structures can enhance their efficacy and reduce resistance development in viral infections .

| Compound | Target Virus | IC50 (nM) | EC50 (nM) |

|---|---|---|---|

| Prodrug 39 | HBV | 120 | 7.8 |

| Entecavir Prodrug | HBV | 31 | - |

The data indicate that prodrugs can enhance bioavailability and efficacy by bypassing metabolic activation barriers .

The proposed mechanism of action for methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate involves:

- Inhibition of Viral Polymerases : Similar compounds have been shown to inhibit viral polymerases effectively, preventing viral replication.

- Cellular Uptake : The structural modifications facilitate better cellular uptake, enhancing antiviral activity.

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Study on Antiviral Activity : A study demonstrated that a related nucleoside analog exhibited potent inhibition of HBV polymerase with an IC50 value of 120 nM and an EC50 value of 7.8 nM in cell-based assays .

- Prodrug Efficacy : Another investigation into prodrugs showed that they could significantly improve antiviral effects by overcoming initial phosphorylation limitations, which is critical for nucleoside analogs .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate exhibit promising anticancer properties. For instance, derivatives of pyridine have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structure of this compound may enhance its efficacy as an anticancer agent.

2. Antimicrobial Properties

Compounds containing oxopyridine moieties have shown significant antimicrobial activity against a range of pathogens. The hydroxymethyl and acetamido groups in the structure can potentially enhance the compound's interaction with microbial targets, making it a candidate for further exploration in the development of new antibiotics .

3. Neuropharmacological Effects

The presence of the fluorobenzyl group suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. Research into similar compounds has demonstrated their ability to modulate serotonin pathways, which could lead to applications in treating mood disorders and other neuropsychiatric conditions .

Biological Assessment

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate. These studies typically involve:

- Cell Viability Assays : To assess cytotoxicity against various cancer cell lines.

- Antimicrobial Testing : Using disk diffusion and minimum inhibitory concentration (MIC) methods against bacterial strains.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related pyridine derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of compounds with similar structures. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate structure could yield potent new antibiotics .

Comparison with Similar Compounds

Structural Analog: Methyl 4-(2-{5-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-2-Oxopyridin-1(2H)-yl}Acetamido)Benzoate (L987-0270)

- Key Differences: The pyridinone ring in L987-0270 is substituted with a 4-chlorophenyl-1,2,4-oxadiazole group instead of 2-fluorobenzyloxy and hydroxymethyl. The oxadiazole group may enhance metabolic stability but reduce solubility compared to the hydroxymethyl group in the target compound .

Benzo[b][1,4]Oxazin-3(4H)-one Derivatives ()

- Structural Contrast: These analogs replace the pyridinone core with a benzooxazinone system. The acetamido linker is retained, but the heterocyclic core alters electronic properties and steric bulk.

- Synthesis Comparison :

Quinoline and Indoline Derivatives ()

- Functional Groups: Compounds like N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide feature trifluoromethyl and tetrahydrofuran-oxy groups.

- Bioactivity Clues :

Research Findings and Implications

- Synthetic Accessibility : The target compound’s hydroxymethyl group may complicate synthesis compared to chlorophenyl-oxadiazole analogs, but methods from (e.g., Cs₂CO₃-mediated coupling) could be optimized .

- Biological Activity : Fluorinated and chlorinated analogs often exhibit divergent targets; the target compound’s fluorine may favor kinase inhibition, while chlorine in L987-0270 could promote DNA intercalation .

- Safety : Methyl benzoate esters (e.g., ) require precautions against inhalation and dermal exposure, suggesting similar protocols for the target compound .

Q & A

Q. What are the critical steps for synthesizing methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with pyridine or pyridone derivatives. Key steps include:

- Functionalization : Introducing the 2-fluorobenzyl ether group via nucleophilic substitution under anhydrous conditions (e.g., using NaH as a base in DMF at 0–5°C) .

- Acetamide coupling : Reacting the hydroxyl group of the pyridone intermediate with activated acetic acid derivatives (e.g., using EDC/HOBt in dichloromethane at room temperature) .

- Esterification : Protecting the carboxylic acid group as a methyl ester using methanol and catalytic H₂SO₄ .

Optimization : Yield and purity depend on solvent choice (polar aprotic solvents for coupling), temperature control (low temperatures to minimize side reactions), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry of the pyridone ring and substituents. For example, the 2-fluorobenzyl group shows a doublet (J = 8.5 Hz) for the aromatic proton adjacent to fluorine .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95% for biological assays) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and adducts (e.g., [M+Na]+) .

Q. What safety precautions are essential when handling this compound in the lab?

- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or solubility?

- Pyridone core : Replace the hydroxymethyl group with a carboxylate to improve water solubility (e.g., via oxidation with KMnO₄) .

- Fluorobenzyl group : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects on binding affinity .

- Methyl ester : Hydrolyze to the free carboxylic acid for salt formation (e.g., sodium salt) .

Q. How do contradictions in spectroscopic data (e.g., NMR splitting patterns) arise, and how can they be resolved?

Q. What strategies mitigate low yields during the acetamide coupling step?

- Activation method : Switch from EDC/HOBt to DCC/DMAP for sterically hindered amines .

- Solvent optimization : Use DMF instead of dichloromethane to improve reagent solubility .

- Monitoring : Track reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to terminate before side reactions dominate .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.